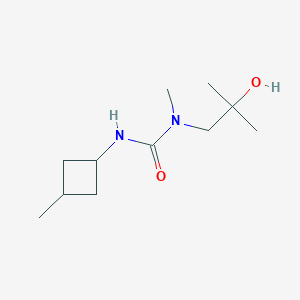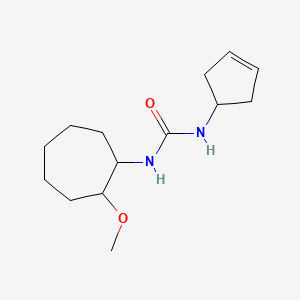
1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mécanisme D'action
1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea works by inhibiting the activity of BTK, which is a key enzyme in the BCR signaling pathway. BCR signaling is essential for the survival and proliferation of B-cells, and dysregulation of this pathway has been implicated in the development and progression of B-cell malignancies. By inhibiting BTK, 1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea blocks BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects
1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea has been shown to selectively inhibit BTK activity in B-cells, without affecting other kinases such as Tec, Itk, or JAK3. This selectivity is important because it reduces the risk of off-target effects and toxicity. 1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea has also been shown to induce apoptosis in B-cells, which is a desirable effect in the treatment of B-cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown potent and selective inhibition of BTK activity in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using 1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea in lab experiments. It is a relatively new compound, and more studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea. One area of interest is the development of combination therapies that include 1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea with other agents, such as anti-CD20 monoclonal antibodies or BCL-2 inhibitors. Another area of interest is the investigation of 1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea in other B-cell malignancies, such as follicular lymphoma or Waldenström macroglobulinemia. Finally, more studies are needed to understand the potential side effects of 1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea and to optimize its dosing and administration in clinical trials.
Méthodes De Synthèse
The synthesis of 1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 3-methylcyclobutanone with methylamine to form the corresponding imine. This is followed by the addition of 2-hydroxy-2-methylpropanal to form the desired product, which is then converted to the final urea derivative using a coupling reagent.
Applications De Recherche Scientifique
1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea has been extensively studied in preclinical models of B-cell malignancies, showing potent and selective inhibition of BTK activity. In vitro studies have demonstrated that 1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea inhibits BCR signaling and induces apoptosis in B-cell lines derived from CLL, MCL, and DLBCL patients. In vivo studies have also shown significant antitumor activity of 1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea in xenograft models of CLL and MCL.
Propriétés
IUPAC Name |
1-(2-hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(6-8)12-10(14)13(4)7-11(2,3)15/h8-9,15H,5-7H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGJLDXIOAPGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)NC(=O)N(C)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Benzylpiperidin-3-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B7630401.png)
![N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7630408.png)
![2-(1,3-benzothiazol-2-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]cyclohexane-1-carboxamide](/img/structure/B7630414.png)

![4-[(7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630427.png)
![4-[(7,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630428.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine](/img/structure/B7630439.png)

![1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630448.png)


![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)
![1-(Cyclobutylmethyl)-1-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630488.png)
